Tert-butyl 2-(benzyloxy)ethylcarbamate
Description
Tert-butyl 2-(benzyloxy)ethylcarbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a benzyloxyethyl moiety. This compound is widely used in organic synthesis, particularly for protecting amine functionalities during multi-step reactions . The Boc group provides stability under basic conditions and is cleavable under acidic conditions, while the benzyloxy group offers additional protection for alcohols, removable via hydrogenolysis. Its molecular formula is inferred as C₁₄H₂₁NO₃ (molecular weight ≈ 263.3 g/mol), though exact values depend on stereochemical and substituent variations .
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl N-(2-phenylmethoxyethyl)carbamate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)15-9-10-17-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,15,16) |
InChI Key |
DTQBVWZTMCRKHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications/Reactivity |
|---|---|---|---|---|
| This compound | C₁₄H₂₁NO₃* | ~263.3 | Boc, benzyloxy, ethyl linker | Amine protection, peptide synthesis |
| Tert-butyl 2-aminoethylcarbamate | C₇H₁₆N₂O₂ | 160.21 | Boc, primary amine | Drug intermediates, nucleophilic reactions |
| Tert-butyl (benzyloxy)(phenethyl)carbamate | C₂₀H₂₅NO₃ | 327.42 | Boc, benzyloxy, phenethyl | Lipophilic intermediates, medicinal chemistry |
| Tert-butyl benzyl(2-oxoethyl)carbamate | C₁₄H₁₉NO₃ | 249.31 | Boc, benzyl, ketone | Aldehyde precursors, electrophilic reactions |
| Tert-butyl 2-(1H-pyrrol-1-yl)ethylcarbamate | C₁₁H₁₈N₂O₂ | 226.28 | Boc, pyrrole ring | Aromatic interactions, coordination chemistry |
*Inferred based on structural analogs; exact values may vary.
Structural and Functional Differences
Tert-butyl 2-aminoethylcarbamate (): Lacks the benzyloxy group, featuring a primary amine instead. Higher polarity due to the amine group, enhancing solubility in polar solvents. Reactivity: The amine group participates in nucleophilic substitutions (e.g., acylation), making it suitable for constructing drug scaffolds .
Tert-butyl (benzyloxy)(phenethyl)carbamate () :
- Incorporates a phenethyl group, increasing hydrophobicity (logP ≈ 4.2 vs. ~2.5 for the target compound).
- Applications: Used in synthesizing lipophilic drug candidates with improved membrane permeability .
Reactivity and Stability
- Boc Group Stability : All compounds share acid-labile Boc protection. However, the benzyloxy group in the target compound adds base sensitivity, whereas the phenethyl analog () is more resistant to basic conditions .
- Deprotection: The benzyloxy group in the target compound requires hydrogenolysis (H₂/Pd-C), while the oxo group in ’s compound allows reductive amination .
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